4-Hydroxypentanal

Overview

Description

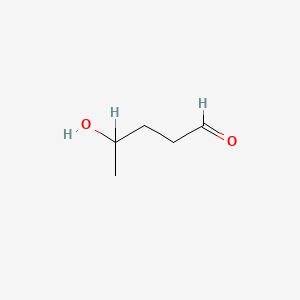

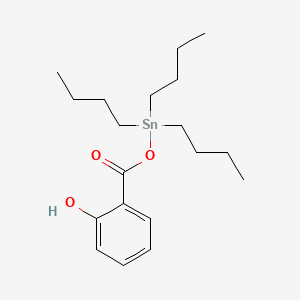

4-Hydroxypentanal is a chemical compound with the molecular formula C5H10O2 . It has an average mass of 102.132 Da and a monoisotopic mass of 102.068077 Da .

Synthesis Analysis

The synthesis of 4-Hydroxypentanal involves a reaction with hydrogen chloride in water for 0.25 hours . The general procedure includes adding DHP (250 g, 3 mol) dropwise over 15 minutes to a solution of concentrated hydrochloric acid (62.5 mL, 0.71 mol) and water (750 mL) to conduct acid treatment of DHP .Molecular Structure Analysis

The 4-Hydroxypentanal molecule contains a total of 16 bonds. There are 6 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 aldehyde (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .Scientific Research Applications

Cyclization Studies in Chemical Processes

4-Hydroxypentanal has been studied in the context of cyclization processes. Research suggests that 1,4-hydroxycarbonyls derived from alkanes, like 4-hydroxypentanal, do not cyclize to form saturated furans as homogeneous gas phase reactions due to high activation barriers, contradicting earlier assumptions (Dibble, 2007).

Metabolic Pathways and Enzymatic Synthesis

4-Hydroxypentanal has been shown to be a product in the metabolism of certain compounds in biological systems. For example, the metabolism of n-nitrosopiperidine by rat liver microsomes produces 5-hydroxypentanal, a pathway involving oxidation at specific carbon atoms (Leung Kh, Park Kk, Archer Mc, 1978). Additionally, the (R)-oxynitrilase-catalyzed synthesis of optically enriched aliphatic ω-hydroxycyanohydrins from 4-hydroxybutanal and 5-hydroxypentanal has been described, highlighting its role in producing valuable materials in organic synthesis (Gonzalo, Brieva, Gotor, 2002).

Photochemical Applications

In photochemistry, 4-hydroxypentanal has been explored for its reactivity under specific conditions. For instance, selective photooxidation studies of diols have shown that proper reaction conditions can result in high yields of 4-hydroxypentanal from 1,4-pentanediol, indicating its potential in photocatalytic applications (Maldotti, Molinari, Bigi, 2008).

Medical and Pharmacological Research

4-Hydroxypentanal has been identified in research targeting medical applications. For instance, a study on the cytotoxic potential of 4-hydroxypentan-2-one, a related compound, against colorectal cancer cells underscores the relevance of this class of compounds in cancer research (Ragunathan, Ravi, Krishna, 2018).

Atmospheric Chemistry

Studies have explored the role of 4-hydroxypentanal in atmospheric chemistry. For example, it has been identified as a product in the OH radical-initiated reactions of certain alkanes, providing insight into the formation and behavior of hydroxycarbonyls in the atmosphere (Reisen, Aschmann, Atkinson, Arey, 2005).

properties

IUPAC Name |

4-hydroxypentanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-5(7)3-2-4-6/h4-5,7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZMJAMTNAAZQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60963248 | |

| Record name | 4-Hydroxypentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

44601-24-3 | |

| Record name | Pentanal, 4-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0044601243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxypentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({[(3-Chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B3052663.png)

![N-{2-[(4-Chlorophenyl)thio]ethyl}-3-methoxypropan-1-amine](/img/structure/B3052666.png)

![6-Oxabicyclo[3.2.1]octan-7-one](/img/structure/B3052673.png)

![[2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine](/img/structure/B3052678.png)

![3,3'-(6,6'-Dihydroxy-5,5'-dimethoxy[1,1'-biphenyl]-3,3'-diyl)di(prop-2-enoic acid)](/img/structure/B3052682.png)